4-(((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)methyl)benzonitrile
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Overview
Description
4-(((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)methyl)benzonitrile is a complex organic compound that features a boron-containing dioxaborolane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)methyl)benzonitrile typically involves multiple steps One common approach starts with the preparation of the boronic ester, which is then coupled with a pyridine derivativeThe reaction conditions often require the use of palladium catalysts and specific solvents to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, stringent quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)methyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the nitrile group to form amines.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in Suzuki-Miyaura reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura reactions can yield biaryl compounds, while reduction reactions can produce primary amines.
Scientific Research Applications
4-(((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)methyl)benzonitrile has several applications in scientific research:
Biology: The compound can be used to modify biomolecules for various studies, including drug development and enzyme inhibition.
Industry: It is used in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 4-(((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)methyl)benzonitrile involves its ability to participate in various chemical reactions. The boronic ester group is particularly reactive in cross-coupling reactions, where it forms carbon-carbon bonds with other organic molecules. This reactivity is facilitated by the presence of palladium catalysts, which activate the boronic ester for nucleophilic attack .
Comparison with Similar Compounds
Similar Compounds
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Uniqueness
What sets 4-(((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)methyl)benzonitrile apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions. The presence of both a boronic ester and a nitrile group provides versatility in synthetic applications, making it a valuable compound in organic chemistry .
Properties
CAS No. |
1346708-14-2 |
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Molecular Formula |
C19H21BN2O3 |
Molecular Weight |
336.2 g/mol |
IUPAC Name |
4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxymethyl]benzonitrile |
InChI |
InChI=1S/C19H21BN2O3/c1-18(2)19(3,4)25-20(24-18)16-9-10-22-17(11-16)23-13-15-7-5-14(12-21)6-8-15/h5-11H,13H2,1-4H3 |
InChI Key |
DVCUMHJGMAYGLZ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)OCC3=CC=C(C=C3)C#N |
Origin of Product |
United States |
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